molecular formula C9H10N2O3 B1361411 N-ethyl-2-nitrobenzamide CAS No. 945-23-3

N-ethyl-2-nitrobenzamide

Cat. No.: B1361411
CAS No.: 945-23-3
M. Wt: 194.19 g/mol
InChI Key: MEUCVEVMNSNATL-UHFFFAOYSA-N
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Description

N-ethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Scientific Research Applications

N-ethyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects . The molecular targets and pathways involved are still under investigation, but they may include DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

N-ethyl-2-nitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

  • N-methyl-4-nitrobenzamide
  • N-benzyl-2-methyl-3-nitrobenzamide
  • N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. The unique combination of the ethyl and nitro groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCVEVMNSNATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351359
Record name N-ethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-23-3
Record name N-ethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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